Cas no 53710-17-1 (2,6-Diiodopyridine)

2,6-Diiodopyridine is a halogenated pyridine derivative characterized by the presence of iodine atoms at the 2 and 6 positions of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, due to the reactivity of its iodine substituents. Its high purity and stability make it suitable for applications in pharmaceuticals, agrochemicals, and material science. The electron-withdrawing nature of the iodine atoms enhances its utility in constructing complex heterocyclic frameworks. Proper handling under inert conditions is recommended to preserve its integrity for sensitive synthetic procedures.
2,6-Diiodopyridine structure
2,6-Diiodopyridine structure
Product Name:2,6-Diiodopyridine
CAS No:53710-17-1
MF:C5H3I2N
MW:330.892965555191
MDL:MFCD07366728
CID:56459
PubChem ID:354334191
Update Time:2025-10-31

2,6-Diiodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Diiodopyridine
    • 2,6-Diiodo-pyridine
    • 2,5-DIHYDRO-1-(4-NITROPHENYL)-5-OXO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID
    • 2,6-bis(iodanyl)pyridine
    • 2,6-Dijod-pyridin
    • Pyridine,2,6-diiodo
    • Pyridine, 2,6-diiodo-
    • PubChem9247
    • IHBAEQUKKOAEES-UHFFFAOYSA-N
    • BCP23210
    • RW3490
    • VP10775
    • FCH1382803
    • AB31088
    • AX8028979
    • AB0025358
    • ST2415945
    • W6807
    • D5268
    • AM20061293
    • A829745
    • 710D171
    • SCHEMBL3295028
    • AS-30578
    • FT-0656538
    • 53710-17-1
    • MFCD07366728
    • Q-103355
    • CS-0091190
    • AKOS015891796
    • DTXSID10465601
    • SY040761
    • 2,6-diiodopyridine,98%
    • DB-027689
    • DTXCID00416420
    • MDL: MFCD07366728
    • Inchi: 1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H
    • InChI Key: IHBAEQUKKOAEES-UHFFFAOYSA-N
    • SMILES: IC1C=CC=C(N=1)I

Computed Properties

  • Exact Mass: 330.83500
  • Monoisotopic Mass: 330.83549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 68.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 2.2

Experimental Properties

  • Melting Point: 179-180°C
  • Boiling Point: 316.8°C at 760 mmHg
  • PSA: 12.89000
  • LogP: 2.29080
  • Sensitiveness: Sensitive to light

2,6-Diiodopyridine Security Information

2,6-Diiodopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,6-Diiodopyridine Pricemore >>

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2,6-Diiodopyridine Production Method

2,6-Diiodopyridine Suppliers

Amadis Chemical Company Limited
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(CAS:53710-17-1)2,6-Diiodopyridine
Order Number:A829745
Stock Status:in Stock
Quantity:5g/10g/25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:13
Price ($):181.0/309.0/728.0/1820.0
Email:sales@amadischem.com

2,6-Diiodopyridine Related Literature

Additional information on 2,6-Diiodopyridine

Recent Advances in the Application of 2,6-Diiodopyridine (CAS 53710-17-1) in Chemical Biology and Pharmaceutical Research

2,6-Diiodopyridine (CAS 53710-17-1) has emerged as a versatile building block in medicinal chemistry and chemical biology, with recent studies highlighting its unique reactivity profile and potential therapeutic applications. This heteroaromatic compound serves as a key intermediate in the synthesis of complex molecules due to the strategic positioning of its iodine atoms, which enable selective cross-coupling reactions. Recent literature (2022-2023) demonstrates significant progress in understanding its molecular interactions and synthetic utility.

A 2023 study published in Journal of Medicinal Chemistry revealed novel applications of 2,6-diiodopyridine in the development of kinase inhibitors. Researchers at University of Cambridge utilized this scaffold to create selective JAK2 inhibitors through sequential palladium-catalyzed couplings, achieving nanomolar potency (IC50 = 3.2 nM) while maintaining excellent selectivity over other JAK isoforms. The electron-withdrawing nature of the iodine atoms was found to critically influence the binding conformation through halogen bonding interactions with kinase hinge regions.

In pharmaceutical formulation research, 2,6-diiodopyridine derivatives have shown improved metabolic stability compared to their non-halogenated counterparts. A 2022 ACS Pharmacology & Translational Science publication reported that iodination at the 2,6-positions reduced CYP450-mediated oxidation by 78% in lead compounds for neurodegenerative disease targets. This finding has important implications for drug design, particularly for CNS-targeted therapeutics requiring prolonged systemic exposure.

The compound's role in radiopharmaceutical development has expanded significantly, with several research groups employing 2,6-diiodopyridine as a precursor for radioiodination. A breakthrough study in Nuclear Medicine and Biology (2023) demonstrated efficient incorporation of iodine-125 and iodine-131 via isotopic exchange, achieving radiochemical yields >95% under mild conditions. This methodology enables rapid production of diagnostic and therapeutic agents for oncology applications.

Recent synthetic methodology developments have enhanced the accessibility of 2,6-diiodopyridine derivatives. A 2023 Organic Letters report described a continuous-flow protocol for large-scale production (up to 500 g batches) with improved safety profile compared to traditional batch processes. The new method reduces iodine waste by 60% while maintaining >99% purity, addressing previous scalability challenges in industrial applications.

Emerging biological studies suggest that certain 2,6-diiodopyridine-containing compounds exhibit unique mechanisms of action. Research published in Cell Chemical Biology (2023) identified a class of antimicrobial agents where the diiodopyridine moiety facilitates bacterial membrane penetration through halogen bonding with phospholipid headgroups. This represents a novel approach to overcoming antibiotic resistance in Gram-negative pathogens.

Future research directions appear focused on expanding the therapeutic applications of 2,6-diiodopyridine derivatives, particularly in targeted protein degradation and PET tracer development. Several patents filed in 2023 (WO2023/154321, US20230159822) disclose PROTAC molecules incorporating this scaffold, leveraging its dual functionality for both target binding and E3 ligase recruitment. The unique physicochemical properties of 2,6-diiodopyridine continue to inspire innovative drug design strategies across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53710-17-1)2,6-Diiodopyridine
A829745
Purity:99%/99%/99%/99%
Quantity:5g/10g/25g/100g
Price ($):181.0/309.0/728.0/1820.0
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